molecular formula C10H14N2O5 B15240256 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoicacid

2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoicacid

Cat. No.: B15240256
M. Wt: 242.23 g/mol
InChI Key: YTTJBRKIRSFEQF-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It features a unique structure with multiple hydroxyl groups and a pyridine ring, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl groups and the amino acid side chain. Common reagents used in these reactions include various oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen atoms, forming simpler structures.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce simpler alcohols or hydrocarbons.

Scientific Research Applications

2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-hydroxy-3-methylbutanoic acid: A similar amino acid with a simpler structure.

    Ethyl (2R,3S)-2-amino-3-hydroxy-3-(4-methylsulfonyl)phenylpropanoate: Another compound with similar functional groups but different overall structure.

Uniqueness

2-Amino-3-hydroxy-3-(3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)propanoic acid is unique due to its complex structure, which includes multiple hydroxyl groups and a pyridine ring

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

2-amino-3-hydroxy-3-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]propanoic acid

InChI

InChI=1S/C10H14N2O5/c1-4-8(14)6(5(3-13)2-12-4)9(15)7(11)10(16)17/h2,7,9,13-15H,3,11H2,1H3,(H,16,17)

InChI Key

YTTJBRKIRSFEQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C(C(C(=O)O)N)O)CO

Origin of Product

United States

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